molecular formula C14H10ClFN2OS B2707728 (3-Chloro-6-fluoro-1-benzothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone CAS No. 956361-97-0

(3-Chloro-6-fluoro-1-benzothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone

Cat. No.: B2707728
CAS No.: 956361-97-0
M. Wt: 308.76
InChI Key: CGOYDOLGTXOQMK-UHFFFAOYSA-N
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Description

(3-Chloro-6-fluoro-1-benzothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C14H10ClFN2OS and its molecular weight is 308.76. The purity is usually 95%.
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Scientific Research Applications

Potential Antipsychotic Agents

Compounds structurally related to (3-Chloro-6-fluoro-1-benzothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone have been explored as potential antipsychotic agents. A notable example is 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which displayed an antipsychotic-like profile in behavioral animal tests. This compound did not interact with dopamine receptors, unlike typical antipsychotics. Interestingly, it was metabolized to a related compound, which was both active in behavioral tests and toxic (Wise et al., 1987).

Novel Central Nervous System Depressants

Another research area is the synthesis of novel central nervous system depressants. Compounds in this category have demonstrated potential anticonvulsant properties and a low order of acute toxicity. Some of these compounds also exhibited antipsychotic effects. The structural design focused on the synthesis and structure-activity relationships of these compounds (Butler et al., 1984).

Thieno[2,3-b]-Thiophene Derivatives Synthesis

The synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), a compound with a thieno[2,3-b]thiophene moiety, represents another application. This synthesis provides a pathway to create derivatives that could be useful in various scientific research areas (Mabkhot et al., 2010).

Synthesis and Screening of Fluoro Substituted Pyrazolyl Benzoxazoles

Research also involves the synthesis and biological activity screening of fluoro-substituted pyrazolyl benzoxazoles. These compounds have been evaluated for their potential in various applications, underscoring the importance of such structures in scientific research (Jadhav et al., 2015).

Properties

IUPAC Name

(3-chloro-6-fluoro-1-benzothiophen-2-yl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2OS/c1-7-5-8(2)18(17-7)14(19)13-12(15)10-4-3-9(16)6-11(10)20-13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOYDOLGTXOQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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